molecular formula C16H21ClN2O4 B13693467 1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylic Acid

1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylic Acid

Cat. No.: B13693467
M. Wt: 340.80 g/mol
InChI Key: SBCYMHNJXRVZGY-UHFFFAOYSA-N
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Description

1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylic Acid is a chemical compound with the molecular formula C16H21ClN2O4 and a molecular weight of 340.8 g/mol . It is characterized by the presence of a piperidine ring substituted with a 6-chloro-2-pyridyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylic Acid typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylic Acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylic Acid is primarily related to its reactivity and ability to form stable intermediates. The Boc protecting group provides stability during synthetic transformations, while the chloro group on the pyridine ring allows for further functionalization through substitution reactions . The compound’s molecular targets and pathways depend on the specific application and the nature of the final product synthesized from it.

Comparison with Similar Compounds

1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylic Acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which provide distinct reactivity and versatility in synthetic applications.

Properties

Molecular Formula

C16H21ClN2O4

Molecular Weight

340.80 g/mol

IUPAC Name

4-(6-chloropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C16H21ClN2O4/c1-15(2,3)23-14(22)19-9-7-16(8-10-19,13(20)21)11-5-4-6-12(17)18-11/h4-6H,7-10H2,1-3H3,(H,20,21)

InChI Key

SBCYMHNJXRVZGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=NC(=CC=C2)Cl)C(=O)O

Origin of Product

United States

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